![molecular formula C18H26N2O3 B3027433 tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate CAS No. 1286274-57-4](/img/structure/B3027433.png)
tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate
Overview
Description
tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.384 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate typically involves the reaction of 1-benzoylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Applications in Medicinal Chemistry
The primary applications of tert-butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate are centered around its role as an intermediate in drug synthesis and its interactions with biological targets.
Synthesis of Pharmacologically Active Compounds
This compound serves as a versatile building block for synthesizing various derivatives that exhibit biological activity. For instance, it can undergo reductive amination reactions to yield specific derivatives that may have enhanced pharmacological properties.
Interaction Studies
Research has indicated that this compound interacts with various enzymes and receptors, making it a candidate for studying binding affinities and therapeutic potentials. Notable areas of interest include:
- Bruton’s Tyrosine Kinase (BTK) : This compound may be involved in developing inhibitors targeting BTK for treating B-cell malignancies and autoimmune diseases .
Development of Imaging Agents
The compound can potentially be utilized in the development of radiotracers for positron emission tomography (PET) imaging, particularly in cancer diagnostics where BTK inhibitors play a crucial role .
Mechanism of Action
The mechanism of action of tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate
Uniqueness
tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its benzoyl group and piperidine ring make it particularly useful in the synthesis of pharmaceuticals and other bioactive compounds .
Biological Activity
tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate is a synthetic organic compound classified under carbamates. Its structure features a tert-butyl group, a benzoyl moiety attached to a piperidine ring, and a methyl group linked to the carbamate functional group. This compound is of interest in medicinal chemistry due to its potential applications as an intermediate in the synthesis of various pharmacologically active substances.
The synthesis of this compound typically involves the reaction of benzoyl chloride with piperidin-4-ylmethanol, followed by the protection of the amine group with tert-butyl carbamate (Boc). This method allows for the efficient production of the compound and its analogs.
Chemical Structure:
- Molecular Formula: C14H20N2O2
- Molecular Weight: 252.32 g/mol
Biological Activity
Research into the biological activity of this compound has revealed several potential mechanisms and effects:
The compound interacts with specific molecular targets, potentially modulating enzyme or receptor activity. The presence of the benzoyl moiety suggests that it may have distinct pharmacological properties compared to simpler analogs. The compound's ability to form hydrogen bonds and its steric factors contribute to its binding affinity with biological macromolecules.
Interaction with Biological Targets
Studies have indicated that this compound may exhibit interactions with various receptors and enzymes, which can lead to significant biological effects such as:
- Inhibition of Enzymes: The compound has been evaluated for its potential inhibitory effects on enzymes relevant to neurological conditions.
- Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by amyloid beta peptides.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. The compound showed an 85% inhibition rate at a concentration of 100 μM, indicating strong potential as a therapeutic agent against neurodegenerative diseases.
In Vivo Studies
Animal model studies have further explored the neuroprotective effects of this compound. For instance, in models induced with scopolamine (a drug that mimics Alzheimer’s symptoms), treatment with this compound resulted in improved cognitive function and reduced oxidative stress markers compared to untreated controls.
Study Type | Findings | Concentration | Effect |
---|---|---|---|
In Vitro | Inhibition of amyloid beta aggregation | 100 μM | 85% inhibition |
In Vivo | Neuroprotective effects against scopolamine-induced cognitive decline | N/A | Improved cognitive function |
Properties
IUPAC Name |
tert-butyl N-[(1-benzoylpiperidin-4-yl)methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-13-14-9-11-20(12-10-14)16(21)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOPZVLFXCPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141727 | |
Record name | Carbamic acid, N-[(1-benzoyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-57-4 | |
Record name | Carbamic acid, N-[(1-benzoyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1-benzoyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.